

# Spectroscopic Profile of 3-Hydroxy-2-methylpentanal: A Technical Guide

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## Compound of Interest

Compound Name: **3-Hydroxy-2-methylpentanal**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2-methylpentanal** (CAS No. 615-30-5), a versatile chiral building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Structure and Properties

IUPAC Name: **3-hydroxy-2-methylpentanal** Molecular Formula: **C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>** Molecular Weight: **116.16 g/mol** [1] Appearance: Colorless to pale yellow liquid Boiling Point: **180.5°C at 760 mmHg** Density: **0.943 g/cm<sup>3</sup>**

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxy-2-methylpentanal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR data sets with full assignments for **3-Hydroxy-2-methylpentanal** have been identified in publicly available databases or literature at the time of this compilation. The following data is based on typical chemical shifts for similar structural motifs and should be used as a reference guide. Experimental verification is highly recommended.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	H-1 (Aldehyde)
~3.8	Multiplet	1H	H-3
~2.5	Multiplet	1H	H-2
~1.5	Multiplet	2H	H-4
~1.1	Doublet	3H	C <sub>2</sub> -CH <sub>3</sub>
~0.9	Triplet	3H	H-5
Broad	Singlet	1H	OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~205	C-1 (Aldehyde)
~73	C-3
~55	C-2
~25	C-4
~14	C-5
~11	C <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Specific experimental IR absorption data is not readily available. The following are characteristic vibrational frequencies expected for the functional groups present in **3-Hydroxy-2-methylpentanal**.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Broad	O-H stretch (Alcohol)
2960-2850	Strong	C-H stretch (Alkyl)
2850-2750	Medium	C-H stretch (Aldehyde)
1725-1705	Strong	C=O stretch (Aldehyde)
1470-1450	Medium	C-H bend (Alkyl)
1100-1000	Medium	C-O stretch (Alcohol)

## Mass Spectrometry (MS)

The mass spectrum of **3-Hydroxy-2-methylpentanal** is characterized by fragmentation patterns typical for aliphatic aldehydes and secondary alcohols.

Table 4: Mass Spectrometry Data (GC-MS, EI)

m/z	Relative Intensity	Proposed Fragment
116	Low	[M] <sup>+</sup> (Molecular Ion)
98	Moderate	[M-H <sub>2</sub> O] <sup>+</sup>
87	Moderate	[M-CHO] <sup>+</sup>
71	Moderate	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
58	High	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> (McLafferty rearrangement)
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	High	[CHO] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Hydroxy-2-methylpentanal** are not widely published. The following are generalized methodologies based

on standard practices for this type of compound.

## NMR Spectroscopy

A sample of **3-Hydroxy-2-methylpentanal** would typically be dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

## IR Spectroscopy

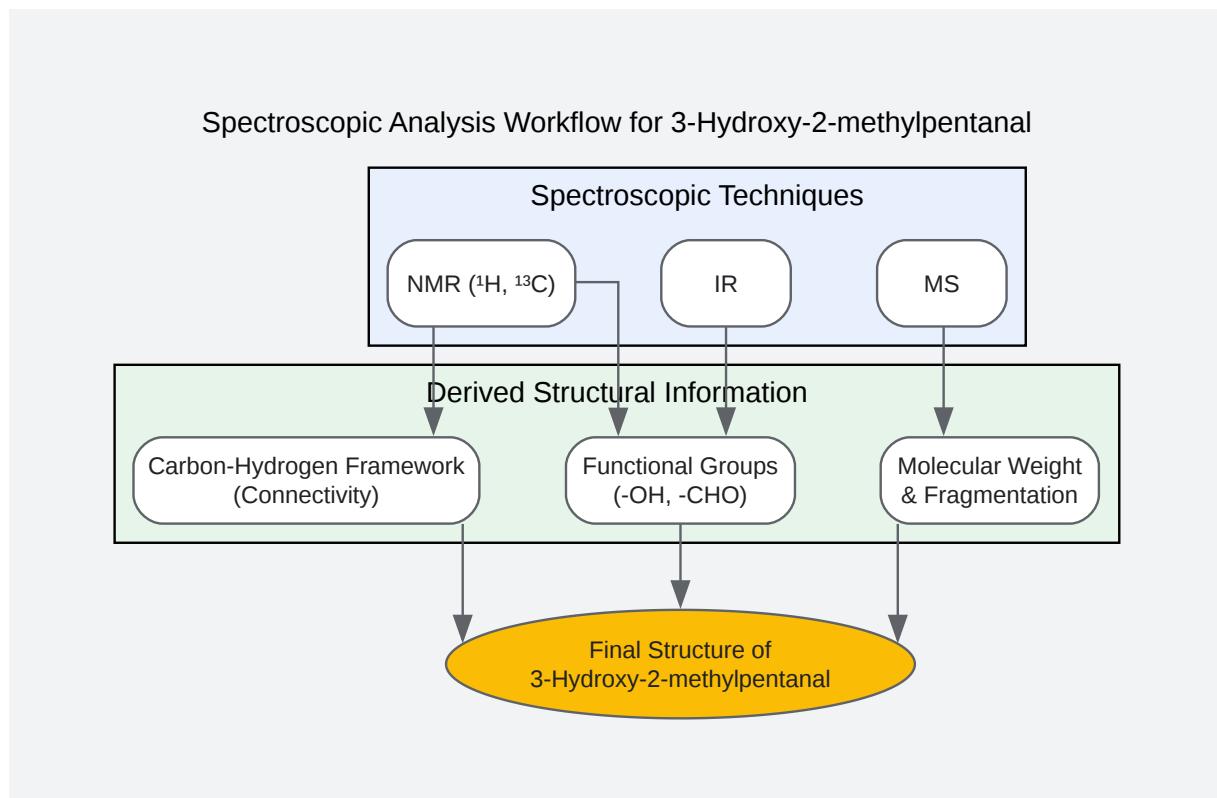
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-Hydroxy-2-methylpentanal**, the spectrum is typically recorded as a neat thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

## Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5 or equivalent). The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam, and the resulting fragments are analyzed. The NIST Mass Spectrometry Data Center indicates that a spectrum for this compound was obtained using a CH7 instrument.<sup>[1]</sup>

## Logical Relationships in Spectroscopic Analysis

The structural elucidation of **3-Hydroxy-2-methylpentanal** relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.



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Caption: Workflow illustrating the contribution of each spectroscopic technique to the final structural determination.

This diagram shows how NMR spectroscopy is crucial for determining the connectivity of the carbon and hydrogen atoms, while both NMR and IR spectroscopy identify the key functional groups (hydroxyl and aldehyde). Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which supports the proposed structure. The combination of these techniques leads to an unambiguous structural assignment.

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## References

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